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4'-Aminomethyl-4,5',8-trimethylpsoralen - 64358-50-5

4'-Aminomethyl-4,5',8-trimethylpsoralen

Catalog Number: EVT-259355
CAS Number: 64358-50-5
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) is a synthetic derivative of psoralen, a naturally occurring compound found in plants. [] AMT belongs to the furocoumarin family, characterized by a furan ring fused to a coumarin nucleus. [] It serves as a valuable tool in scientific research, particularly in the fields of molecular biology, biochemistry, and photochemistry. Its ability to intercalate into DNA and RNA duplexes and form covalent bonds upon irradiation with long-wavelength ultraviolet light (UVA) makes it a powerful probe for studying nucleic acid structure and interactions. [, , , , , , , , , , ]

Future Directions
  • Developing new applications in biotechnology and nanotechnology: AMT's ability to crosslink DNA strands makes it a potential tool for building DNA-based nanostructures and developing novel biomaterials. []

8-Methoxypsoralen (8-MOP)

Compound Description: 8-Methoxypsoralen (8-MOP) is a naturally occurring psoralen derivative known for its use in PUVA (psoralen + UVA) therapy for skin diseases like psoriasis. 8-MOP intercalates into DNA and forms covalent bonds with pyrimidine bases upon UVA irradiation. [, , ] This property allows 8-MOP to inhibit DNA replication and is the basis for its therapeutic application. []

4'-Hydroxymethyl-4,5',8-trimethylpsoralen

Compound Description: 4'-Hydroxymethyl-4,5',8-trimethylpsoralen is a synthetic psoralen derivative. [, ] It exhibits enhanced photoreactivity with DNA and RNA compared to commonly used psoralens like 8-MOP and 4,5',8-trimethylpsoralen. []

Relevance: This compound is structurally similar to AMT, differing only in the substituent at the 4' position (hydroxymethyl vs. aminomethyl). This structural similarity translates to a comparable ability to photoreact with nucleic acids, inducing crosslinks and inactivating viruses. [, ] Both compounds demonstrate superior photoreactivity compared to 8-MOP. []

4'-Methoxymethyl-4,5',8-trimethylpsoralen

Compound Description: This synthetic psoralen derivative demonstrates superior photoreactivity with DNA and RNA compared to 4,5',8-trimethylpsoralen and 8-MOP. [] It effectively inactivates viruses by forming covalent bonds with nucleic acids upon UVA irradiation. []

Relevance: Similar to 4'-Hydroxymethyl-4,5',8-trimethylpsoralen, this compound shares the trimethylpsoralen core with AMT and differs only in the 4' substituent. This minor structural difference results in similar photoreactivity and efficacy in inactivating RNA viruses like vesicular stomatitis virus (VSV). [, ]

5-Methoxypsoralen (5-MOP)

Compound Description: 5-Methoxypsoralen (5-MOP) is another naturally occurring psoralen found in plants like bergamot. Similar to 8-MOP, it exhibits photoreactivity with DNA upon UVA irradiation, leading to the formation of interstrand crosslinks. [] This property makes 5-MOP valuable in the photochemotherapy of skin diseases.

4,5',8-Trimethylpsoralen (Trioxsalen)

Compound Description: 4,5',8-Trimethylpsoralen, also known as trioxsalen, is a synthetic psoralen derivative that intercalates into DNA. [] Upon UVA irradiation, it forms covalent bonds with pyrimidine bases, leading to DNA unwinding. []

Relevance: Trioxsalen shares the trimethylpsoralen core with AMT but lacks any substituent at the 4' position. This structural difference could affect its binding affinity to DNA compared to AMT. [] Despite this difference, both compounds induce similar DNA unwinding angles upon photoreaction, highlighting their shared mechanism of action. []

6,4,4'-Trimethylangelicin

Compound Description: 6,4,4'-Trimethylangelicin is a psoralen derivative. [] Although less potent than 8-MOP, it demonstrates cross-reactivity with the monoclonal antibody developed for 8-MOP quantification. []

Relevance: While structurally similar to psoralens, 6,4,4'-Trimethylangelicin belongs to the angelicin class. Angelicins also intercalate into DNA but exhibit different photoreactivity compared to psoralens. [] This compound highlights the potential cross-reactivity of antibodies developed against psoralens with structurally similar compounds.

Classification

4'-Aminomethyl-4,5',8-trimethylpsoralen is classified as a bifunctional photoreactive agent. It is primarily used for crosslinking nucleic acids, making it valuable in studying RNA and DNA interactions. The compound is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), which facilitates its use in laboratory settings .

Synthesis Analysis

The synthesis of 4'-aminomethyl-4,5',8-trimethylpsoralen typically involves the modification of 4,5,8-trimethylpsoralen (trioxsalen). One common method includes the reaction of trioxsalen with formaldehyde in the presence of an amine to introduce the aminomethyl group.

Technical Details

  • Starting Material: 4,5,8-trimethylpsoralen
  • Reagents: Formaldehyde and an appropriate amine (e.g., ammonia or an amine derivative)
  • Conditions: The reaction is usually carried out under acidic or neutral conditions to facilitate the formation of the aminomethyl group.
  • Purification: The product can be purified using techniques such as chromatography or recrystallization to achieve high purity levels suitable for biological applications.
Molecular Structure Analysis

The molecular structure of 4'-aminomethyl-4,5',8-trimethylpsoralen features a psoralen backbone with three methyl groups at positions 4, 5, and 8, along with an aminomethyl group at the 4' position.

Structural Characteristics

  • Molecular Formula: C13_{13}H15_{15}N
  • Molecular Weight: Approximately 201.27 g/mol
  • Functional Groups: The presence of the amino group contributes to its reactivity with nucleic acids.
  • 3D Structure: The compound's structure allows it to intercalate between base pairs of nucleic acids, facilitating cross-linking upon UV irradiation.
Chemical Reactions Analysis

In biological systems, 4'-aminomethyl-4,5',8-trimethylpsoralen undergoes photochemical reactions when exposed to ultraviolet light. These reactions lead to the formation of covalent bonds between the psoralen and nucleic acids.

Key Reactions

  • Cross-Linking: Upon UV exposure, the compound forms covalent bonds with pyrimidine bases in RNA and DNA, resulting in cross-linked structures that can inhibit replication and transcription processes .
  • Photodegradation: Under certain conditions, prolonged UV exposure can lead to photodegradation of the compound itself.
Mechanism of Action

The mechanism of action of 4'-aminomethyl-4,5',8-trimethylpsoralen involves its ability to intercalate into nucleic acids followed by cross-linking upon UV irradiation.

Detailed Mechanism

  1. Intercalation: The compound inserts itself between base pairs within DNA or RNA.
  2. UV Activation: Exposure to UVA light activates the psoralen moiety, allowing it to form covalent bonds with adjacent nucleotides.
  3. Cross-Link Formation: This results in the formation of interstrand or intrastrand cross-links that can hinder normal nucleic acid function—specifically replication and transcription .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-aminomethyl-4,5',8-trimethylpsoralen are critical for its application in laboratory settings.

Applications

4'-Aminomethyl-4,5',8-trimethylpsoralen has several important applications across various scientific fields:

Research Applications

  • Molecular Biology: Used extensively for studying RNA-DNA interactions due to its ability to cross-link nucleic acids.
  • Virology: Employed in experiments involving viral RNA synthesis inhibition and cross-linking studies on viral replicative intermediates .
  • Phototherapy Research: Investigated for potential therapeutic applications involving skin diseases where psoralens are used as photosensitizers.

Clinical Applications

While primarily used in research settings, compounds like 4'-aminomethyl-4,5',8-trimethylpsoralen may have future clinical applications related to phototherapy for skin conditions such as psoriasis or vitiligo.

Molecular Mechanisms of 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) in Nucleic Acid Interactions

Intercalation Dynamics and Sequence-Specific Binding Preferences

AMT’s intercalation into double-stranded DNA (dsDNA) or RNA (dsRNA) is the critical first step enabling its photochemical activity. Its planar furocoumarin core inserts between nucleic acid base pairs, while the protonated 4′-aminomethyl group (at physiological pH) forms electrostatic interactions with the anionic phosphate backbone, significantly enhancing binding stability [2] [6].

  • Binding Affinity and Specificity: Quantitative dissociation constant (KD) analyses reveal AMT’s preferential intercalation into adenine-thymine (A,T)-rich regions. As shown in Table 1, AMT binds A,T-homopolymer dsDNA with a KD of 8.9 × 10−5 M, approximately 8-fold tighter than its binding to guanine-cytosine (G,C)-homopolymer dsDNA (KD = 6.9 × 10−4 M) [2]. This preference arises from the lower energy barrier for distorting A,T-rich duplexes and the absence of competitive photoinduced electron transfer (PET) from guanine, which quenches AMT’s excited state in G,C-rich regions [2] [8].

  • Structural Determinants: Nuclear magnetic resonance (NMR) and X-ray crystallography studies indicate that AMT intercalates at 5′-TA-3′ dinucleotide steps, where the widened minor groove accommodates the aminomethyl group without steric clash [3]. The 4,5′,8-trimethyl modifications further enhance hydrophobic interactions within the base stack, increasing residence time compared to non-methylated psoralens [5].

Table 1: AMT Dissociation Constants (KD) for Nucleic Acid Substrates

Nucleic Acid SubstrateSequence TypeKD (M)Measurement Technique
Double-stranded DNAA,T-homopolymer8.9 × 10−5Fluorescence quenching
Double-stranded DNAG,C-homopolymer6.9 × 10−4Fluorescence quenching
Double-stranded RNAA,U-rich regions~2.1 × 10−4Gel shift assay*

* Estimated from comparative crosslinking efficiency studies [1] [6].

Photochemical Activation Pathways and Cycloaddition Reactions

Upon UV-A irradiation (320–400 nm), intercalated AMT undergoes electronic excitation, initiating covalent bond formation with pyrimidine bases (thymine in DNA, uracil in RNA). This photochemistry involves precisely defined excited states and reactive intermediates:

  • Reactive State Identification: Femtosecond transient absorption spectroscopy identifies AMT’s triplet state (³AMT) as the primary reactive species. This state forms within picoseconds of UV-A excitation and has a lifetime of ~1–10 μs in dsDNA, sufficient for nucleophilic attack by thymine/uracil [8]. Competing deactivation pathways exist in G,C-rich regions: PET from guanine reduces ³AMT yield, suppressing photoreactivity [2].

  • Cycloaddition Mechanism: The reaction proceeds via a two-step mechanism (Fig. 1):

  • Furan-side Monoadduction: ³AMT* adds across the 5,6-double bond of thymine, forming a metastable triplet biradical intermediate detected via nanosecond infrared spectroscopy [8].
  • Cyclobutane Ring Formation: The biradical collapses intramolecularly (~50 μs) to form a stable furan-side monoadduct. Subsequent UV-A absorption can trigger pyrone-side addition to a neighboring pyrimidine (within opposing strand or adjacent base), yielding a diadduct or interstrand crosslink (ICL) [8].
  • Quantum Efficiency: AMT exhibits a high photoreaction quantum yield (ΦR) of 0.11 for monoadduct formation with A,T-DNA, significantly exceeding yields for unsubstituted psoralen (ΦR ~0.05) [2] [3]. This efficiency stems from prolonged triplet-state lifetime and optimized orbital overlap in the intercalation pocket.

Table 2: Photoreaction Quantum Yields (ΦR) of AMT with Nucleic Acids

Reaction TypeNucleic AcidΦRConditions
Monoadduct formationA,T-dsDNA0.11365 nm, pH 7.4, 25°C
Monoadduct formationG,C-dsDNA<0.01365 nm, pH 7.4, 25°C
Interstrand crosslink (ICL)A,T-dsDNA0.04–0.06365 nm, pH 7.4, 25°C

Lower than monoadduct yield due to steric/electronic constraints in second addition step [6] [8].

Mono- vs. Bifunctional Adduct Formation in dsDNA and dsRNA

AMT forms both monofunctional adducts (single covalent bond to one pyrimidine) and bifunctional interstrand crosslinks (covalent bonds to two pyrimidines on complementary strands). The ratio of these adducts impacts biological outcomes like replication arrest or RNA structural perturbation:

  • Factors Governing Adduct Distribution:
  • UV-A Dose: Low fluence (≤1 J/cm²) favors monoadducts; high fluence (≥2 J/cm²) promotes bifunctional ICLs via secondary photoreaction of furan-side monoadducts [6].
  • Sequence Context: ICL formation requires adjacent 5′-TA-3′ sites on opposing strands. "In register" TA steps (e.g., 5′-TA-3′ paired with 5′-TA-3′) support ICL yields up to 60% of total adducts, while distorted or mismatched sites inhibit second bond formation [1] [6].
  • Nucleic Acid Type: dsRNA exhibits ~30% lower ICL efficiency than dsDNA due to A-form helix geometry restricting AMT’s rotational freedom after initial uracil monoadduction [1] [6].

  • Functional Consequences:

  • DNA Effects: ICLs are replication blocks, inducing double-strand breaks during repair. Monoadducts disrupt transcription factor binding but permit translesion synthesis [3] [8].
  • RNA Effects: In seminal studies, AMT crosslinked U1 snRNA to heterogeneous nuclear RNA (hnRNA) in ribonucleoprotein particles, confirming base-pairing interactions essential for mRNA splicing (Fig. 2) [1]. Similarly, crosslinking rRNA precursors demonstrated processing roles for nucleolar RNAs [1].

  • Probing Utility: AMT’s superior crosslinking efficiency enables advanced biochemical tools:

  • AP3B Probe: AMT conjugated to biotin via a PEG3 linker (AP3B) crosslinks and biotinylates dsDNA in vivo with 4–5× higher efficiency than commercial alternatives. This allows stringent isolation of nucleic acid complexes for sequencing (e.g., SPLASH for RNA structures) [6].
  • PARIS2 Methodology: AMT-based crosslinking (via in vivo incorporation) maps RNA duplexes transcriptome-wide with minimal false positives, leveraging its rapid kinetics and high ICL yield [2].

Properties

CAS Number

64358-50-5

Product Name

4'-Aminomethyl-4,5',8-trimethylpsoralen

IUPAC Name

3-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

InChI

InChI=1S/C15H15NO3/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15/h4-5H,6,16H2,1-3H3

InChI Key

WBIICVGYYRRURR-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)C

Solubility

Soluble in DMSO

Synonyms

(3H)4'-aminomethyl-4,5',8-trimethylpsoralen
3H-AMT
4'-aminomethyl-4,5',8-trimethylpsoralen
5-AMTP
aminomethylpsoralen
aminomethyltrimethylpsoralen
aminomethyltrioxsalen
aminomethyltrioxsalen hydrochloride

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)C

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